

# Application Note: ABC34 Antibody for the Specific Detection of Phosphorylated JJH260

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## Compound of Interest

Compound Name: ABC34

Cat. No.: B10775717

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## Introduction

JJH260 is a receptor tyrosine kinase (RTK) that plays a critical role in the "Cellular Proliferation Pathway." Ligand binding, in this case by Growth Factor X (GFX), induces dimerization and autophosphorylation of JJH260 at the Tyr-589 residue.[1][2][3][4] This phosphorylation event is a pivotal activation step, initiating a downstream signaling cascade that ultimately leads to cell proliferation.[1][5] Dysregulation of the JJH260 pathway is implicated in various proliferative disorders. The **ABC34** monoclonal antibody is a highly specific reagent designed to detect the phosphorylated form of JJH260 at Tyr-589 (p-JJH260), making it an invaluable tool for studying the activation state of the JJH260 signaling pathway. This application note provides detailed protocols and performance data for the use of **ABC34** in Western Blotting, ELISA, Immunoprecipitation, Flow Cytometry, and Immunofluorescence.

## Specificity of ABC34

The specificity of the **ABC34** antibody for p-JJH260 (Tyr-589) has been rigorously validated using multiple assays. Key validation strategies include:

- Treatment with Growth Factor X (GFX): Increased signal is observed in cells stimulated with GFX, which is known to induce JJH260 phosphorylation.

- **Phosphatase Treatment:** The signal is diminished or eliminated when cell lysates are treated with a phosphatase, confirming that **ABC34** recognizes a phospho-epitope.
- **Knockout (KO) Cell Lines:** The absence of a signal in JJH260 knockout cell lines confirms the antibody's specificity for JJH260.<sup>[6][7]</sup>
- **Peptide Competition Assays:** The binding of **ABC34** is specifically blocked by a peptide containing the phosphorylated Tyr-589 epitope, but not by the non-phosphorylated counterpart.

## Data Presentation

**Table 1: Western Blot Analysis of ABC34 Specificity**

Cell Lysate	Treatment	ABC34 (p-JJH260) Signal Intensity (Relative Units)	Total JJH260 Signal Intensity (Relative Units)
Wild-Type	Untreated	1.2	95.7
Wild-Type	GFX (100 ng/mL, 15 min)	89.5	96.1
Wild-Type	GFX + Phosphatase	3.5	94.8
JJH260 KO	GFX (100 ng/mL, 15 min)	0.8	0.5

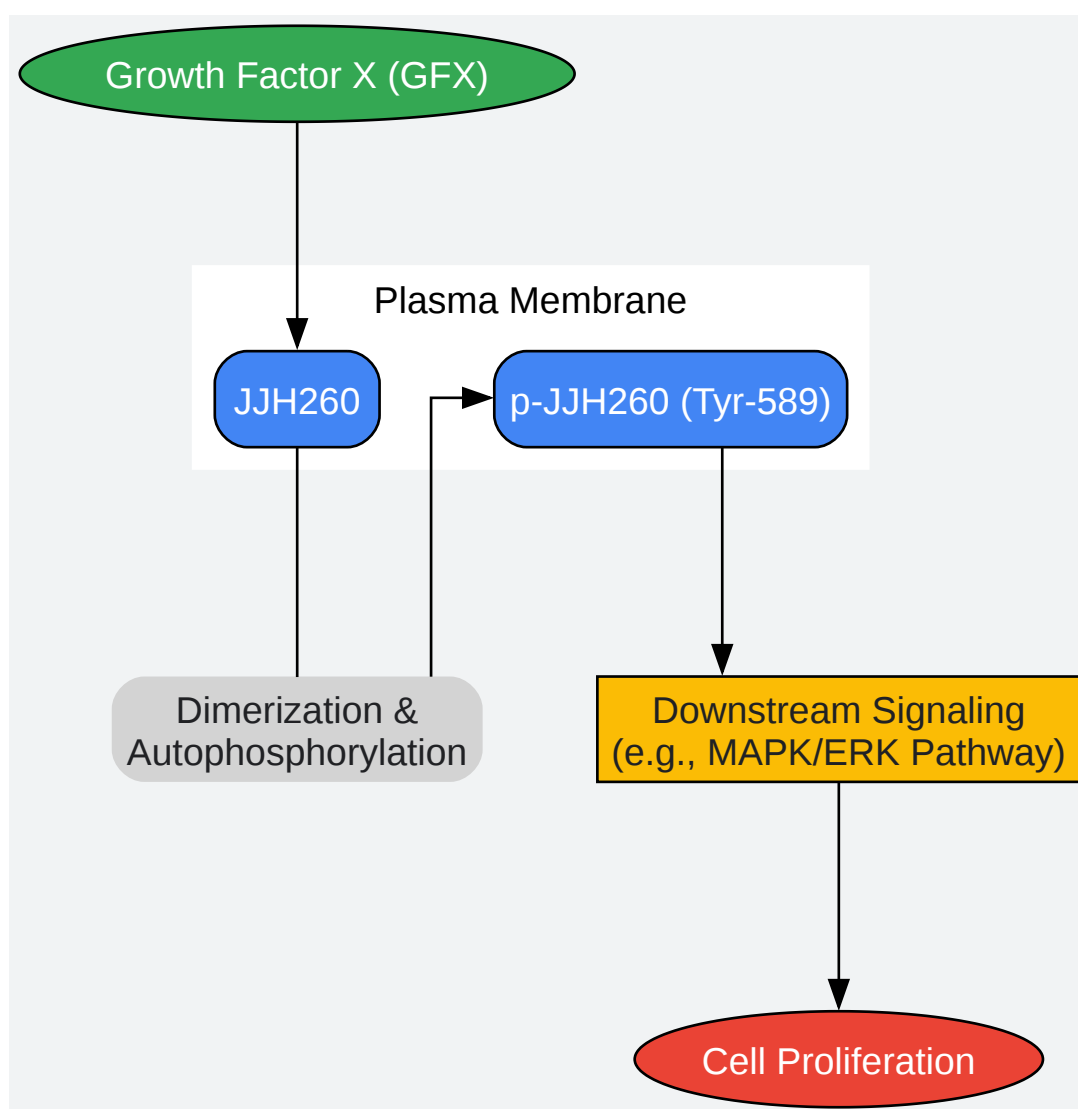
**Table 2: ELISA Quantification of p-JJH260**

Sample	Treatment	p-JJH260 Concentration (pg/mL)
Untreated Cells	None	5.2
GFX-Treated Cells	GFX (100 ng/mL)	258.9
GFX + Inhibitor	GFX + JJH260 Inhibitor	15.7

**Table 3: Flow Cytometry Analysis of p-JJH260 Positive Cells**

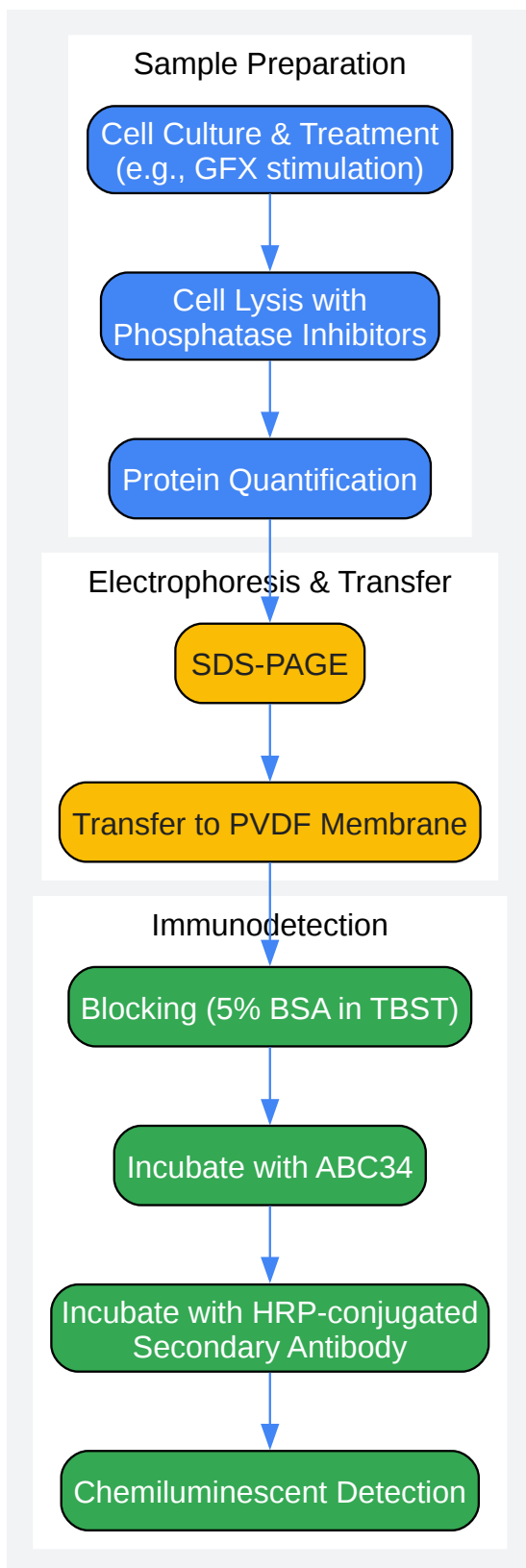
Cell Population	Treatment	% p-JJH260 Positive Cells
Serum-Starved	None	2.1%
GFX Stimulated	GFX (100 ng/mL)	78.5%

## Signaling Pathway and Experimental Workflow



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Caption: JJH260 Signaling Pathway.



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Caption: Western Blot Experimental Workflow.

# Experimental Protocols

## Western Blotting

This protocol is for the detection of p-JJH260 in whole-cell lysates.

### A. Reagents

- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[8]
- Primary Antibody: **ABC34**, diluted 1:1000 in blocking buffer.
- Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions.

### B. Protocol

- Sample Preparation:
  - Culture cells to the desired confluency and treat as required (e.g., stimulate with GFX).
  - Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice.[9]
  - Centrifuge to pellet cell debris and collect the supernatant.
  - Determine protein concentration using a standard assay (e.g., BCA).
- Gel Electrophoresis and Transfer:
  - Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.[8]
  - Separate proteins on an SDS-PAGE gel.
  - Transfer proteins to a PVDF membrane.[8]

- Immunodetection:
  - Block the membrane with Blocking Buffer for 1 hour at room temperature.[\[8\]](#)
  - Incubate the membrane with diluted **ABC34** antibody overnight at 4°C with gentle agitation.[\[8\]](#)
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## Enzyme-Linked Immunosorbent Assay (ELISA)

This sandwich ELISA protocol is for the quantitative measurement of p-JJH260.[\[10\]](#)

### A. Reagents

- Coating Antibody: Total JJH260 antibody.
- Detection Antibody: Biotinylated **ABC34** antibody.
- Standard: Recombinant p-JJH260 protein.
- Assay Diluent: PBS with 1% BSA.
- Wash Buffer: PBS with 0.05% Tween-20.
- Substrate: TMB (3,3',5,5'-tetramethylbenzidine).
- Stop Solution: 2N H<sub>2</sub>SO<sub>4</sub>.

### B. Protocol

- Coat a 96-well plate with the coating antibody overnight at 4°C.

- Wash the plate and block with Assay Diluent for 1 hour.
- Add standards and cell lysates to the wells and incubate for 2 hours at room temperature.  
[\[10\]](#)
- Wash the plate and add the biotinylated **ABC34** detection antibody for 1 hour.[\[10\]](#)
- Wash the plate and add streptavidin-HRP conjugate for 30 minutes.
- Wash the plate and add TMB substrate.
- Stop the reaction with Stop Solution and read the absorbance at 450 nm.

## Immunoprecipitation

This protocol is for the enrichment of p-JJH260 from cell lysates.

### A. Reagents

- IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: IP Lysis Buffer.
- Antibody: **ABC34** antibody.
- Beads: Protein A/G magnetic beads.

### B. Protocol

- Prepare cell lysates as described in the Western Blotting protocol using IP Lysis Buffer.
- Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C.
- Incubate the pre-cleared lysate with the **ABC34** antibody for 2 hours to overnight at 4°C with gentle rotation.
- Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

- Wash the beads three times with IP Wash Buffer.
- Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- Analyze the eluate by Western Blotting with an antibody against total JH260 or another protein of interest.

## Flow Cytometry

This protocol is for the intracellular detection of p-JH260.

### A. Reagents

- Fixation Buffer: 4% paraformaldehyde in PBS.
- Permeabilization Buffer: Ice-cold 90% methanol.
- Staining Buffer: PBS with 2% FBS.
- Antibody: Fluorochrome-conjugated **ABC34** antibody.

### B. Protocol

- Stimulate cells as required and harvest.
- Fix the cells with Fixation Buffer for 10 minutes at room temperature.[\[11\]](#)
- Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice.[\[12\]](#)
- Wash the cells with Staining Buffer.
- Incubate the cells with the fluorochrome-conjugated **ABC34** antibody for 1 hour at room temperature, protected from light.[\[11\]](#)
- Wash the cells with Staining Buffer.
- Resuspend the cells in Staining Buffer and analyze on a flow cytometer.[\[11\]](#)

## Immunofluorescence



This protocol is for the visualization of p-JJH260 localization within cells.

#### A. Reagents

- Fixation Buffer: 4% paraformaldehyde in PBS.
- Permeabilization Buffer: 0.2% Triton X-100 in PBS.
- Blocking Buffer: 5% normal goat serum in PBS.
- Primary Antibody: **ABC34** antibody.
- Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG.
- Mounting Medium: with DAPI.

#### B. Protocol

- Grow cells on coverslips and treat as desired.
- Fix the cells with Fixation Buffer for 15 minutes at room temperature.[\[13\]](#)[\[14\]](#)
- Permeabilize the cells with Permeabilization Buffer for 10 minutes.[\[13\]](#)
- Block with Blocking Buffer for 1 hour at room temperature.[\[13\]](#)
- Incubate with **ABC34** primary antibody overnight at 4°C.[\[13\]](#)
- Wash with PBS.
- Incubate with fluorochrome-conjugated secondary antibody for 1 hour at room temperature, protected from light.[\[15\]](#)
- Wash with PBS.
- Mount the coverslips onto microscope slides using mounting medium with DAPI.
- Visualize using a fluorescence microscope.

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